molecular formula C8H6BrNO2 B1293436 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 1017783-09-3

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B1293436
CAS No.: 1017783-09-3
M. Wt: 228.04 g/mol
InChI Key: SSTOTANBGDRSRF-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 . Precautionary statements include P301 + P312 + P330 . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as elastase and protease, inhibiting their activity. The interaction between this compound and these enzymes is primarily through the formation of a covalent bond with the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, this compound has shown potential as an anti-neoplastic agent, indicating its ability to interfere with the proliferation of cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting enzymes such as elastase, this compound can reduce inflammatory responses in cells . Furthermore, it has been observed to affect gene expression, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis . This dual effect on gene expression and enzyme inhibition makes it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site of the enzyme . This interaction prevents the enzyme from catalyzing its substrate, thereby reducing its activity. Additionally, this compound has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the modulation of gene expression, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . It is susceptible to degradation under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to effectively inhibit enzyme activity and reduce inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This process facilitates its excretion from the body through the urine . Additionally, this compound can affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as organic anion transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . In the cytoplasm, this compound interacts with enzymes and other proteins, inhibiting their activity . In the nucleus, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These subcellular interactions are critical for the compound’s overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzoxazine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTOTANBGDRSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649792
Record name 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017783-09-3
Record name 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-amino-5-bromophenyl)methanol (772 mg, 3.8 mmol) in 15 ml THF was added triphosgene (1.03 g, 3.8 mmol) under nitrogen. After precipitation of a colorless solid, stirring was continued for 20 min before water was added. The solution was extracted several times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and evaporated, affording 6-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (830 mg, 3.64 mmol, 96%) as colorless solid.
Quantity
772 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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